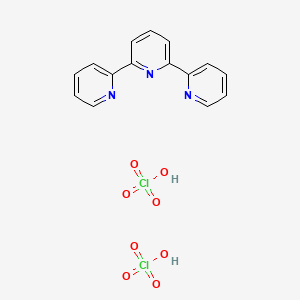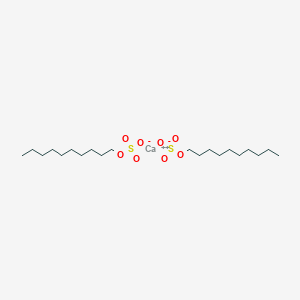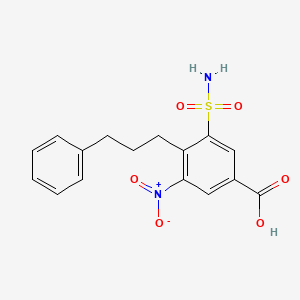
Benzoic acid, 3-(aminosulfonyl)-5-nitro-4-(3-phenylpropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 3-(aminosulfonyl)-5-nitro-4-(3-phenylpropyl)-, is a complex organic compound characterized by its benzene ring structure with multiple functional groups, including an aminosulfonyl group, a nitro group, and a phenylpropyl chain
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with benzoic acid as the core structure.
Nitration: The benzoic acid undergoes nitration to introduce the nitro group at the 5-position.
Sulfonylation: The aminosulfonyl group is introduced at the 3-position through a sulfonylation reaction.
Alkylation: The phenylpropyl chain is attached to the 4-position via an alkylation reaction.
Industrial Production Methods:
Batch Process: The compound is synthesized in batches, with each step being carefully controlled to ensure purity and yield.
Continuous Flow Process: Some industrial setups may use continuous flow chemistry to streamline the production process and improve efficiency.
Types of Reactions:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group.
Substitution: Various substitution reactions can occur at different positions on the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Iron (Fe) and hydrochloric acid (HCl) or other reducing agents.
Substitution: Halogenation with chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.
Major Products Formed:
Oxidation: Benzoic acid derivatives with additional oxygen-containing functional groups.
Reduction: Amines and related derivatives.
Substitution: Halogenated benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for more complex molecules. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: Utilized in the production of dyes, pigments, and other chemical products.
Wirkmechanismus
The compound exerts its effects through interactions with specific molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The aminosulfonyl group can engage in hydrogen bonding and other interactions, influencing the compound's biological activity.
Vergleich Mit ähnlichen Verbindungen
Benzoic acid, 4-(aminosulfonyl)-: Similar structure but with the aminosulfonyl group at the 4-position.
Benzoic acid, 3-nitro-5-sulfamoyl-: Similar nitro and sulfamoyl groups but without the phenylpropyl chain.
Uniqueness: The presence of the phenylpropyl chain in benzoic acid, 3-(aminosulfonyl)-5-nitro-4-(3-phenylpropyl)-, distinguishes it from similar compounds, potentially altering its chemical and biological properties.
Eigenschaften
CAS-Nummer |
72020-12-3 |
|---|---|
Molekularformel |
C16H16N2O6S |
Molekulargewicht |
364.4 g/mol |
IUPAC-Name |
3-nitro-4-(3-phenylpropyl)-5-sulfamoylbenzoic acid |
InChI |
InChI=1S/C16H16N2O6S/c17-25(23,24)15-10-12(16(19)20)9-14(18(21)22)13(15)8-4-7-11-5-2-1-3-6-11/h1-3,5-6,9-10H,4,7-8H2,(H,19,20)(H2,17,23,24) |
InChI-Schlüssel |
QKZSJYYNXWOCAO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCCC2=C(C=C(C=C2S(=O)(=O)N)C(=O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


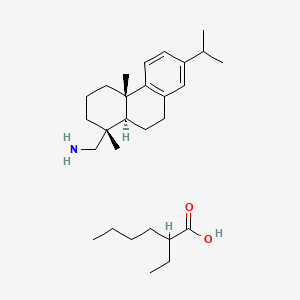



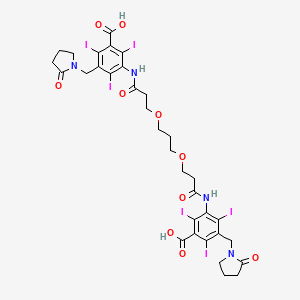
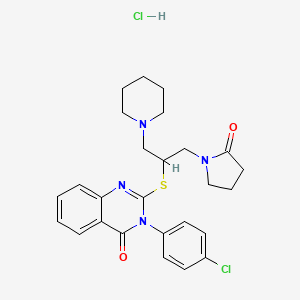
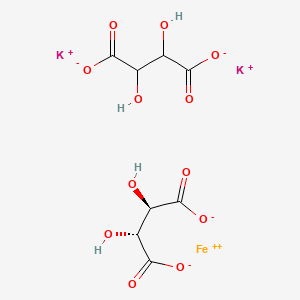
![2-[(4-Methylphenoxy)methyl]pyrrolidine](/img/structure/B15346014.png)
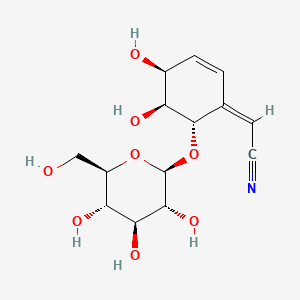
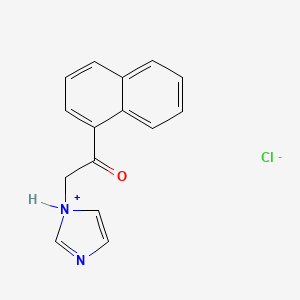

![[1-(4-Aminobenzoyl)oxy-2-methylpropan-2-yl]-butan-2-ylazanium chloride](/img/structure/B15346034.png)
